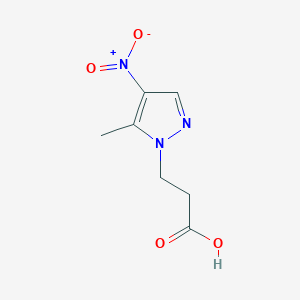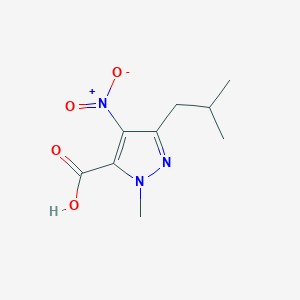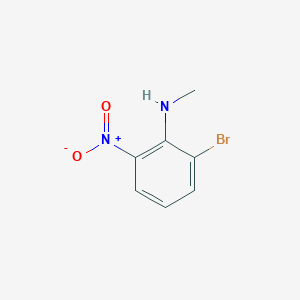
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
Overview
Description
“3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a compound that belongs to the family of pyrazole-bearing compounds . Pyrazoles are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of “3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” is not specified in the retrieved sources.Scientific Research Applications
Energetic Materials and Explosives
The nitro group in the structure suggests potential use as an energetic material. Researchers have explored its application in explosives due to its stability and insensitivity. Further studies could optimize its detonation properties and enhance its performance .
Antitumor Agents
The pyrazole ring system has attracted attention in cancer research. By modifying the substituents on the pyrazole core, scientists have synthesized derivatives with antitumor activity. Investigating the cytotoxic effects of this compound against specific cancer cell lines could yield promising results .
Antibacterial and Antimicrobial Properties
Imidazole-containing compounds often exhibit antibacterial and antifungal activities. Given the structural similarity, 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid might possess similar properties. Researchers could explore its potential as an antimicrobial agent .
Metal-Free Detonating Substances
The compound’s energetic performances indicate insensitivity and potential use as a metal-free detonating substance. Further investigations into its detonation properties and safety profile could lead to practical applications .
Anti-Inflammatory Agents
Imidazole derivatives have been studied for their anti-inflammatory effects. Considering the structural features, this compound might exhibit similar properties. In vitro and in vivo assays could validate its anti-inflammatory potential .
Synthetic Routes and Drug Development
Understanding the synthetic routes for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is crucial for drug development. Researchers can explore modifications to enhance its pharmacological properties. The compound’s potential as a scaffold for novel drugs warrants further investigation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, leading to a range of biological activities .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other nitro-containing compounds, which often act by releasing nitric oxide or other reactive nitrogen species .
Biochemical Pathways
Nitro-containing compounds often affect pathways related to cellular redox status and can induce oxidative stress .
Pharmacokinetics
The compound’s bioavailability would be influenced by these factors, as well as by its physicochemical properties .
Result of Action
Nitro-containing compounds often have potent biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
The action, efficacy, and stability of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid could be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
properties
IUPAC Name |
3-(5-methyl-4-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXDCDBVUHQQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253125 | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
1004644-54-5 | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)
![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)
![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)



![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)
